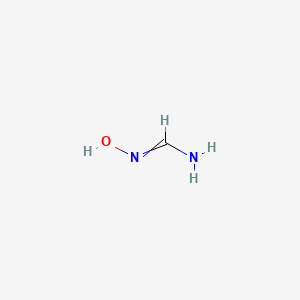
2,3-ヘプタンジオン
概要
説明
Heptane-2,3-dione, also known as 2,3-dioxoheptane, is an organic compound belonging to the class of alpha-diketones. These compounds are characterized by the presence of two ketone groups on adjacent carbon atoms. Heptane-2,3-dione is a clear yellow liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol .
科学的研究の応用
Heptane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various alpha-diketone derivatives.
Biology: It serves as a model compound for studying the reactivity and behavior of alpha-diketones in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Safety and Hazards
作用機序
The mechanism of action of heptane-2,3-dione involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition is often due to the reactivity of the diketone groups, which can form stable adducts with nucleophilic amino acid residues such as cysteine and lysine .
準備方法
Synthetic Routes and Reaction Conditions: Heptane-2,3-dione can be synthesized through various methods. One common approach involves the oxidation of heptane-2,3-diol using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction is typically carried out under reflux conditions in an organic solvent like acetic anhydride .
Industrial Production Methods: In industrial settings, heptane-2,3-dione is often produced through the catalytic oxidation of heptane. This process involves the use of metal catalysts such as platinum or palladium, which facilitate the oxidation of heptane to form the diketone. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions: Heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptane-2,3-diol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane-2,3-diol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
類似化合物との比較
Heptane-2,3-dione can be compared with other alpha-diketones such as:
2,3-Butanedione (Diacetyl): Known for its buttery flavor, used in food industry.
2,3-Pentanedione: Similar structure but with one less carbon atom, used in flavoring and fragrance industry.
2,3-Hexanedione: Slightly longer carbon chain, used in organic synthesis.
Uniqueness: Heptane-2,3-dione is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-7(9)6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPGAMCQJNLTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059128 | |
| Record name | 2,3-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid | |
| Record name | 2,3-Heptanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 °C. @ 18.00 mm Hg | |
| Record name | 2,3-Heptanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in alcohol | |
| Record name | 2,3-Heptanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,3-Heptanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.923 | |
| Record name | 2,3-Heptanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
96-04-8 | |
| Record name | 2,3-Heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Heptanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-HEPTANEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Heptanedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-HEPTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK55DDE86P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Heptanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary occupational settings where exposure to 2,3-Heptanedione might occur?
A1: 2,3-Heptanedione is a volatile compound found in artificial buttermilk flavorings. Workers in food and flavoring industries, particularly those involved in bakery mix production and other food processing facilities utilizing these flavorings, face potential exposure. [, ]
Q2: Is 2,3-Heptanedione considered a safe substitute for diacetyl in flavorings?
A2: Although marketed as a safer alternative to diacetyl, research on 2,3-Heptanedione and other α-diketones is limited. These compounds share the same functional group as diacetyl and may exhibit similar toxicity mechanisms. Precautionary measures are advised until more is known about their safety profile. [, ]
Q3: How is 2,3-Heptanedione typically measured in workplace air samples?
A3: Various methods have been employed for quantifying 2,3-Heptanedione in workplace air, including evacuated canisters followed by gas chromatography analysis and derivatization with o-phenylenediamine followed by gas chromatography with nitrogen-phosphorus detection (GC-NPD). [, ]
Q4: Can you describe the reaction of 2,3-Heptanedione with o-phenylenediamine in analytical methods?
A4: 2,3-Heptanedione, similar to other vicinal diketones, reacts with o-phenylenediamine to form a stable quinoxaline derivative. This reaction is utilized in analytical methods to improve the detection and quantification of 2,3-Heptanedione using techniques like GC-NPD. []
Q5: Are there any alternative spectrophotometric methods for determining 2,3-Heptanedione?
A5: Yes, a spectrophotometric method utilizing dicyandiamide as a chromogenic reagent under alkaline conditions and catalyzed by 1-naphthol has been developed for the determination of 2,3-Heptanedione. This method offers an alternative to traditional chromatographic techniques. []
Q6: Can 2,3-Heptanedione be generated through biocatalytic processes?
A6: Yes, 2,3-Butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) can catalyze the reduction of aliphatic diketones, including 2,3-Heptanedione, to their corresponding α-hydroxy ketones. This enzymatic approach presents a potential route for the biosynthesis of specific isomers. []
Q7: Has 2,3-Heptanedione been identified in natural sources?
A7: Yes, 2,3-Heptanedione has been detected as a volatile component in wild fruits of Solanum lycopersicum (tomato) collected from the Palani Hill Ranges of the Western Ghats. []
Q8: Can you provide information on the gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-Heptanedione?
A8: 2,3-Heptanedione can be analyzed using GC-MS techniques. It has been identified as a component of strawberry cultivars, specifically ‘Jingyu', using headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS). []
Q9: What is the reactivity of NH4+ with 2,3-Heptanedione?
A9: Studies investigating NH4+ as a potential reagent ion for SIFT-MS analysis have explored its reactivity with various organic molecules, including 2,3-Heptanedione. The reaction rate is influenced by the carrier gas (He or N2) and results in the formation of adduct ions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)








![3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B1203021.png)